molecular formula C10H20N2O2 B11961678 Ethyl 4-propylpiperazine-1-carboxylate CAS No. 71172-70-8

Ethyl 4-propylpiperazine-1-carboxylate

Cat. No.: B11961678
CAS No.: 71172-70-8
M. Wt: 200.28 g/mol
InChI Key: XAOKKTRGZIWQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-propylpiperazine-1-carboxylate (CAS: 71172-70-8) is a piperazine derivative with the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.278 g/mol. Its structure features a piperazine ring substituted with a propyl group at the 4-position and an ethyl carboxylate ester at the 1-position. Key physicochemical properties include:

  • Boiling Point: 267.9°C at 760 mmHg
  • Density: 1.017 g/cm³
  • Flash Point: 115.8°C .

Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly as intermediates for antipsychotics, antihistamines, and antimicrobial agents.

Properties

CAS No.

71172-70-8

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

ethyl 4-propylpiperazine-1-carboxylate

InChI

InChI=1S/C10H20N2O2/c1-3-5-11-6-8-12(9-7-11)10(13)14-4-2/h3-9H2,1-2H3

InChI Key

XAOKKTRGZIWQNP-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Stepwise Alkylation and Esterification

A widely employed strategy involves sequential alkylation and esterification of the piperazine ring. Piperazine’s dual amine groups enable selective functionalization:

  • Propylation : Reacting piperazine with 1-bromopropane in the presence of a base like potassium carbonate yields 1-propylpiperazine. Selective mono-alkylation is achieved by controlling stoichiometry (1:1 molar ratio of piperazine to alkylating agent).

  • Esterification : The secondary amine of 1-propylpiperazine is then treated with ethyl chloroformate under inert conditions. Triethylamine or N,N-diisopropylethylamine (DIPEA) is used to neutralize HCl byproducts, facilitating the formation of the carboxylate ester.

Key Reaction Conditions :

StepReagentsSolventTemperatureTimeYield
Propylation1-Bromopropane, K₂CO₃AcetonitrileReflux12–24 h60–75%
EsterificationEthyl chloroformate, DIPEADichloromethane0–5°C2–4 h80–85%

This method ensures high regioselectivity but requires careful purification to isolate the mono-alkylated intermediate.

Coupling Agent-Mediated Synthesis

Modern approaches utilize coupling agents to streamline synthesis. For example, propylpiperazine is reacted with ethyl carboxyimidazole in the presence of T3P (propylphosphonic anhydride), a potent coupling reagent. This one-pot method enhances efficiency:

Mechanism :

  • Activation of the carboxylic acid (ethyl group precursor) by T3P forms a reactive intermediate.

  • Nucleophilic attack by the piperazine’s secondary amine yields the target compound.

Optimized Parameters :

  • Solvent : Dimethylformamide (DMF)

  • Base : DIPEA (3.0 equiv)

  • Temperature : Room temperature

  • Time : 30 minutes

  • Yield : 70–78%

This method reduces side reactions and eliminates the need for intermediate isolation, making it scalable for bulk production.

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods:

ParameterStepwise AlkylationCoupling Agent Method
Reaction Steps 21
Purification Complexity High (intermediate isolation)Low (one-pot)
Yield 60–85%70–78%
Cost ModerateHigh (T3P reagent)
Scalability Suitable for small scaleIndustrial potential

The coupling agent method, while costlier, offers superior reproducibility and is favored in high-throughput settings.

Reaction Optimization and Mechanistic Insights

Solvent and Base Selection

  • Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing charged intermediates.

  • DIPEA outperforms triethylamine in esterification due to its stronger basicity and steric hindrance, minimizing N-overalkylation.

Temperature Control

Low temperatures (0–5°C) during esterification suppress side reactions, such as diethyl carbonate formation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors improves heat and mass transfer, reducing reaction times by 50% compared to batch processes.

Waste Management

  • T3P-mediated routes generate less hazardous waste than traditional alkylation methods.

  • Ethyl chloroformate byproducts are neutralized with aqueous sodium bicarbonate, ensuring environmental compliance .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-propylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-propylpiperazine-1-carboxylate features a piperazine ring structure, characterized by two nitrogen atoms within a six-membered ring. Its molecular formula is C10H20N2O2C_{10}H_{20}N_{2}O_{2} and it has a molecular weight of approximately 200.28 g/mol. The compound includes an ethyl ester group and a propyl substituent, which contribute to its unique chemical reactivity and biological activity .

Neurological Disorders

This compound has been identified as a precursor or intermediate in synthesizing bioactive compounds aimed at treating neurological disorders. Research indicates that compounds containing piperazine moieties often exhibit pharmacological properties beneficial for such conditions .

CXCR4 Inhibition

A study focused on the synthesis of N-substituted propyl piperazines revealed that derivatives like this compound could serve as effective inhibitors of the CXCR4 receptor, which is implicated in various diseases, including cancer and HIV infection. The compound demonstrated favorable therapeutic indices, indicating its potential as a lead compound for drug development .

Anticancer Activity

Research has shown that piperazine derivatives can inhibit specific enzymes associated with tumor growth, such as phosphodiesterases. This compound could potentially be used in the treatment of solid tumors, including breast and lung carcinomas, by targeting these pathways .

Comparative Analysis with Related Compounds

The following table compares this compound with other structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-methylpiperazine-1-carboxylateMethyl group instead of propylMay exhibit different biological activities due to methyl substitution.
Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylateHydroxyethyl substitution on piperazinePotentially enhanced solubility and reactivity.
Ethyl 4-(phenethyl)piperazine-1-carboxylatePhenethyl group on piperazineIncreased lipophilicity may affect pharmacokinetics.

This comparative analysis highlights the versatility of the piperazine framework and its ability to be modified for specific applications in medicinal chemistry .

Case Study 1: CXCR4 Activity Modulation

In a study investigating the modulation of CXCR4 activity through structural modifications of piperazines, this compound was found to maintain high potency while exhibiting low off-target effects. This profile makes it a promising candidate for further development as a therapeutic agent targeting CXCR4-related diseases .

Case Study 2: Anticancer Efficacy

Another study evaluated various piperazine derivatives against cancer cell lines, demonstrating that this compound exhibited significant anticancer activity through inhibition of key metabolic pathways involved in tumor growth. The compound's mechanism involved selective inhibition of phosphodiesterase enzymes, which are crucial for cancer cell proliferation .

Mechanism of Action

The mechanism of action of ethyl 4-propylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, influencing biological processes . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate

  • Molecular Formula : C₂₀H₂₉N₃O₃
  • Key Features : Incorporates a piperidine ring and a 2-methoxyphenylpiperazine moiety.
  • Synthesis : Prepared via reductive amination using NaBH₃CN, highlighting its reactivity in forming complex heterocycles.

Ethyl 4-(2-Hydroxy-2-(4-(Methylsulfonyl)phenyl)ethyl)piperazine-1-carboxylate

  • Molecular Formula : C₁₆H₂₃N₃O₅S
  • Key Features : Contains a hydroxyethyl group and a methylsulfonylphenyl substituent.
  • Hydroxyethyl substitution may enhance hydrogen-bonding interactions in biological targets .

Ethyl 4-[(2-Methyl-1H-Indol-3-yl)(4-Pyridinyl)methyl]-1-piperazinecarboxylate

  • Molecular Formula : C₂₂H₂₇N₅O₂
  • Key Features : Combines indole and pyridine heterocycles.
  • Applications : Indole derivatives are prevalent in kinase inhibitors, while pyridine moieties enhance binding to aromatic residues in enzymes .

Ethyl 4-{N-[(3-Chloro-4-Methoxyphenyl)Sulfonyl]-N-Methylglycyl}-1-piperazinecarboxylate

  • Molecular Formula : C₁₇H₂₃ClN₄O₆S
  • Key Features : Chloro and methoxyphenyl sulfonamide groups.
  • Activity: Sulfonamides are known for antimicrobial and carbonic anhydrase inhibitory activity. The chloro group may enhance metabolic stability .

Benzyl 4-Propylpiperazine-1-carboxylate

  • Molecular Formula : C₁₅H₂₂N₂O₂
  • Key Differences : Replaces the ethyl ester with a benzyl group.
  • Impact : Increased molecular weight (262.35 g/mol) and lipophilicity compared to the ethyl variant, which could influence blood-brain barrier penetration .

Ethyl 4-(4-Nitrophenyl)piperazine-1-carboxylate

  • Molecular Formula : C₁₃H₁₇N₃O₄
  • Key Features : Nitrophenyl substituent.
  • Used in intermediates for dyes and pharmaceuticals .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Notable Applications
Ethyl 4-propylpiperazine-1-carboxylate C₁₀H₂₀N₂O₂ 200.28 Propyl, ethyl ester 267.9 Drug intermediates
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate C₁₃H₁₇N₃O₄ 279.30 4-Nitrophenyl N/A Dye/pharmaceutical precursors
Benzyl 4-propylpiperazine-1-carboxylate C₁₅H₂₂N₂O₂ 262.35 Benzyl ester, propyl N/A Lipophilic drug candidates
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate C₂₀H₂₉N₃O₃ 359.47 2-Methoxyphenyl, piperidine N/A CNS-targeted therapies

Biological Activity

Ethyl 4-propylpiperazine-1-carboxylate (EPP) is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This article explores the biological activity of EPP, focusing on its pharmacological properties, synthesis methods, and related research findings.

Chemical Structure and Properties

EPP is characterized by its piperazine ring structure, which consists of a six-membered heterocyclic compound containing two nitrogen atoms. The molecular formula is C10H20N2OC_{10}H_{20}N_{2}O, with a molecular weight of approximately 200.28 g/mol. The presence of an ethyl ester group and a propyl substituent on the piperazine nitrogen contributes to its unique chemical properties and potential applications in medicinal chemistry .

Biological Activities

Research indicates that EPP exhibits various biological activities, primarily due to its interaction with neurotransmitter systems. Compounds containing piperazine moieties are often explored for their pharmacological properties, including:

  • Antidepressant effects: Similar compounds have shown potential in modulating serotonin and dopamine receptors, which are crucial for mood regulation.
  • Neuroprotective properties: EPP may offer protective effects against neurodegenerative diseases by influencing signaling pathways associated with neuronal survival.
  • Antimicrobial activity: Some studies suggest that derivatives of piperazine can exhibit antimicrobial properties, making them candidates for further exploration in treating infections.

Synthesis Methods

The synthesis of EPP can be achieved through several methods, including:

  • Conventional methods: Traditional organic synthesis techniques involving the reaction of piperazine derivatives with carboxylic acids.
  • Microwave-assisted synthesis: This modern approach enhances reaction efficiency and yields by utilizing microwave energy to promote chemical reactions.

Interaction with Neurotransmitter Receptors

Preliminary studies suggest that EPP may interact with serotonin and dopamine receptors. A study examining the binding affinities of EPP analogs found that modifications to the piperazine ring significantly influenced receptor interactions, highlighting the importance of structural variations in determining biological activity .

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to predict the inhibitory activity of EPP on acetylcholinesterase (AChE), an essential target in treating Alzheimer's disease. These simulations provide insights into the binding mechanisms and stability of EPP when interacting with AChE, suggesting potential therapeutic applications in neurodegenerative disorders .

Comparative Analysis with Similar Compounds

A comparison of EPP with other piperazine derivatives reveals variations in biological activities based on structural modifications:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-methylpiperazine-1-carboxylateMethyl group instead of propylMay exhibit different biological activities
Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylateHydroxyethyl substitution on piperazinePotentially enhanced solubility and reactivity
Ethyl 4-(phenethyl)piperazine-1-carboxylatePhenethyl group on piperazineIncreased lipophilicity may affect pharmacokinetics

This table illustrates how structural variations can influence the pharmacological profile of piperazine derivatives, emphasizing the versatility of this chemical framework in drug design.

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-propylpiperazine-1-carboxylate, and how can reaction conditions be optimized to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from piperazine derivatives. Key steps include:
  • N-alkylation : Introduce the propyl group to the piperazine ring under reflux conditions using solvents like acetonitrile or DMF. Temperature control (60–80°C) and stoichiometric excess of alkylating agents (e.g., 1-bromopropane) improve yields .
  • Carbamate formation : React the propylpiperazine intermediate with ethyl chloroformate in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product. Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

Q. Optimization Table :

StepKey ParametersTypical Yields
N-alkylationSolvent: DMF, Temp: 70°C, Time: 12h65–75%
Carbamate formationBase: Et₃N, Temp: 0°C, Time: 2h80–85%
PurificationSolvent system: EtOAc/Hexane (3:7)90–95% purity

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions. For example, the ethyl carbamate group shows a triplet at ~1.2 ppm (CH₃) and a quartet at ~4.1 ppm (CH₂) in ¹H NMR. Piperazine protons appear as broad singlets at 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺) at m/z 229.1784 (C₁₁H₂₁N₂O₂⁺). Fragmentation patterns help identify the propyl and carbamate moieties .
  • X-ray Crystallography : Resolve conformational ambiguity by growing single crystals in ethanol. The piperazine ring typically adopts a chair conformation .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group. Use amber vials to avoid photodegradation .
  • Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor purity via HPLC; >90% retention indicates stability. Avoid aqueous buffers with pH >8, which hydrolyze the carbamate .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?

  • Methodological Answer :
  • Variable Temperature NMR : Perform experiments at –40°C to slow ring inversion in piperazine, resolving overlapping signals .
  • 2D NMR (COSY, HSQC) : Correlate proton-proton couplings and assign carbons. For example, HSQC links the piperazine CH₂ groups to carbons at ~45–50 ppm .
  • Comparative Analysis : Cross-validate with analogous compounds (e.g., ethyl 4-methylpiperazine-1-carboxylate) to identify substituent-specific shifts .

Q. What computational chemistry approaches are recommended for predicting the biological activity of this compound analogs?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., PI3Kγ). The propyl group’s hydrophobicity may enhance binding to allosteric pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in binding sites. Analyze RMSD (<2 Å indicates stable binding) .
  • QSAR Modeling : Train models with descriptors like logP and polar surface area. For example, a higher logP (>2) correlates with improved blood-brain barrier penetration .

Q. What experimental strategies are effective for elucidating the structure-activity relationship (SAR) of this compound in kinase inhibition studies?

  • Methodological Answer :
  • Analog Synthesis : Modify the propyl chain length (e.g., ethyl, butyl) and test inhibitory activity against kinases (IC₅₀ assays). Use ATP-Glo assays for IC₅₀ determination .
  • Pharmacophore Mapping : Identify critical hydrogen bond acceptors (carbamate oxygen) and hydrophobic regions (propyl group) using Schrödinger’s Phase .
  • Kinetic Studies : Measure Kᵢ values via Surface Plasmon Resonance (SPR) to compare binding affinities. For example, a Kᵢ of 120 nM suggests strong inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.